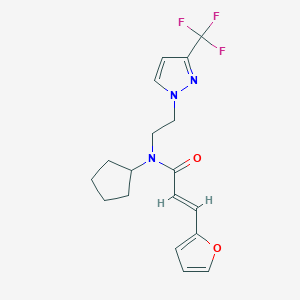
(E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C18H20F3N3O2 and its molecular weight is 367.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-cyclopentyl-3-(furan-2-yl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)acrylamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article synthesizes information from various studies to explore its biological activity, including anticancer, anti-inflammatory, and antifungal properties.
Chemical Structure and Properties
The compound can be described by its molecular formula C19H22F3N3O. The presence of the trifluoromethyl group and the furan moiety contributes to its unique chemical properties, which are crucial for its biological activities.
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, derivatives containing pyrazole rings have been shown to inhibit cancer cell proliferation effectively. A study demonstrated that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells, suggesting a potential for this compound in cancer therapy .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. Similar compounds have been reported to modulate inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines. For example, compounds with trifluoromethyl groups have been associated with reduced expression of inflammatory markers in vitro . The specific mechanisms through which this compound exerts anti-inflammatory effects require further investigation.
Antifungal Activity
The antifungal activity of related compounds has been well-documented. A study on pyrazole derivatives indicated that these compounds could inhibit fungal growth effectively, with minimum inhibitory concentration (MIC) values comparable to established antifungal agents . The presence of the furan ring and trifluoromethyl group may enhance the antifungal efficacy of this compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. Research has shown that modifications in the cyclopentyl and furan moieties can significantly impact the compound's potency against various biological targets. For example, the introduction of electron-withdrawing groups like trifluoromethyl has been linked to enhanced activity due to increased lipophilicity and improved binding affinity to target proteins .
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Anticancer Efficacy : A derivative with a similar structure was shown to inhibit MCF-7 cell proliferation with an IC50 value of 1.27 µM, demonstrating significant potential for therapeutic applications in oncology .
- Anti-inflammatory Mechanisms : Another study reported that pyrazole derivatives significantly reduced TNF-alpha levels in vitro, suggesting potential for treating inflammatory diseases .
- Fungal Inhibition : Compounds with analogous structures exhibited MIC values as low as 12.5 µg/mL against Fusarium oxysporum, indicating strong antifungal properties that may be applicable to this compound as well .
属性
IUPAC Name |
(E)-N-cyclopentyl-3-(furan-2-yl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c19-18(20,21)16-9-10-23(22-16)11-12-24(14-4-1-2-5-14)17(25)8-7-15-6-3-13-26-15/h3,6-10,13-14H,1-2,4-5,11-12H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAPGKHNPDOHDH-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














